molecular formula C4H10CuO2 B1591115 Copper diethoxide CAS No. 2850-65-9

Copper diethoxide

Cat. No. B1591115
Key on ui cas rn: 2850-65-9
M. Wt: 153.67 g/mol
InChI Key: CRCKGIUJMFFISH-UHFFFAOYSA-N
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Patent
US05021398

Procedure details

1.50 Grams (0.009 mol) of copper (II) ethoxide was introduced into a 50 ml. round bottom flask having a magnetic spinning bar, in an argon atmosphere in a dry box. A solution of 1.84 g (0.02 mol) of methacrylic acid, prepared in 20 ml of anhydrous tetrahydrofuran was then added to it. The contents of the flask were agitated overnight (20 hr) by means of a magnetic stirrer at ambient temperature under argon. All volatile matter was then removed in vacuo (about 0.1 mm Hg) for 12 hours. The resulting solid was analyzed for its metal content.
Quantity
0.009 mol
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Cu+2:4].[O-]CC.[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10]>O1CCCC1>[C:8]([O-:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].[Cu+2:4].[C:8]([O-:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0.009 mol
Type
reactant
Smiles
[O-]CC.[Cu+2].[O-]CC
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents of the flask were agitated overnight (20 hr) by means of a magnetic stirrer at ambient temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask having
ADDITION
Type
ADDITION
Details
was then added to it
CUSTOM
Type
CUSTOM
Details
All volatile matter was then removed in vacuo (about 0.1 mm Hg) for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C(=C)C)(=O)[O-].[Cu+2].C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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